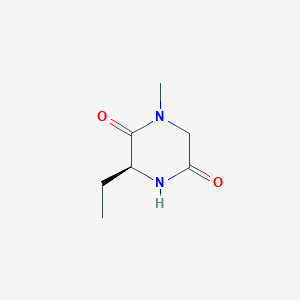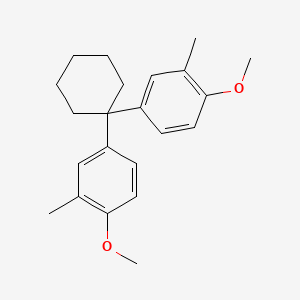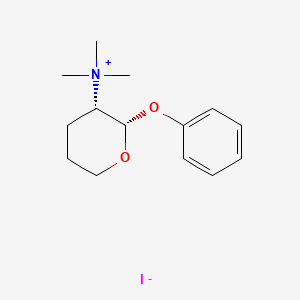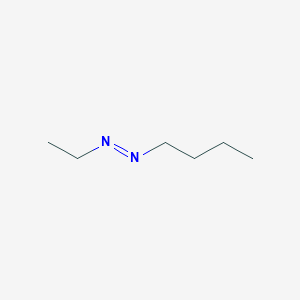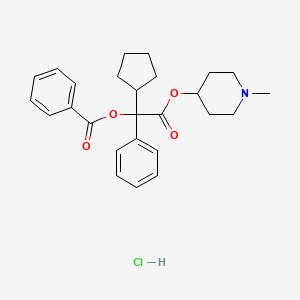
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of N-methyl-4-piperidinol with alpha-cyclopentylmandelate in the presence of sodium methoxide and heptane . The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidinones, while reduction may yield piperidines with different substituents .
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticholinergic agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, as an anticholinergic agent, it may inhibit the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
N-Methyl-4-piperidinol: A precursor in the synthesis of the target compound.
Alpha-cyclopentylmandelate: Another precursor used in the synthesis.
Uniqueness
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride is unique due to its complex structure and specific functional groups, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with benzoyloxy and cyclopentylphenylacetate moieties makes it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
63490-88-0 |
|---|---|
Molekularformel |
C26H32ClNO4 |
Molekulargewicht |
458.0 g/mol |
IUPAC-Name |
[1-cyclopentyl-2-(1-methylpiperidin-4-yl)oxy-2-oxo-1-phenylethyl] benzoate;hydrochloride |
InChI |
InChI=1S/C26H31NO4.ClH/c1-27-18-16-23(17-19-27)30-25(29)26(22-14-8-9-15-22,21-12-6-3-7-13-21)31-24(28)20-10-4-2-5-11-20;/h2-7,10-13,22-23H,8-9,14-19H2,1H3;1H |
InChI-Schlüssel |
FTFQJDIUKLBMMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


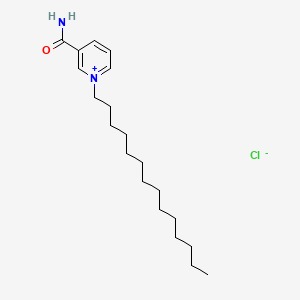
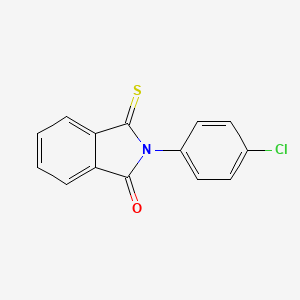
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
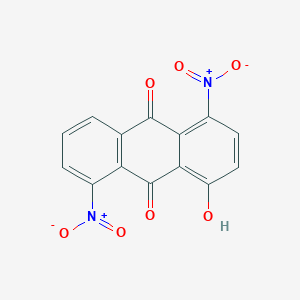
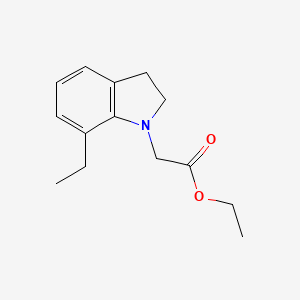
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
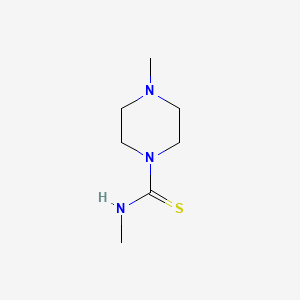
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)


